molecular formula C10H10O4 B188951 4-(4-Hydroxyphenyl)-4-oxobutanoic acid CAS No. 56872-39-0

4-(4-Hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B188951
CAS RN: 56872-39-0
M. Wt: 194.18 g/mol
InChI Key: QKDLXQWEBIYZSS-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is used as a reagent in the acylation of phenols and amines and is also used for the fluorometric determination of oxidative enzymes .


Synthesis Analysis

4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . It is also synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenylacetic acid consists of a phenyl group substituted at the second position by an acetic acid . The chemical formula is C8H8O3 .


Chemical Reactions Analysis

In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . It also forms a polyaromatic anionic compound RG-13577 when reacted with formaldehyde ammonium salt .


Physical And Chemical Properties Analysis

4-Hydroxyphenylacetic acid appears as a beige powder with a melting point of 150 °C (302 °F; 423 K) .

Scientific Research Applications

UV Filters in Human Lenses

4-(4-Hydroxyphenyl)-4-oxobutanoic acid and related compounds have been identified as novel metabolites in both normal and cataractous human lenses. These metabolites are derived from major human lens UV filters like kynurenine and 3-hydroxykynurenine, suggesting a role in UV protection (Mizdrak et al., 2007). Additionally, the biosynthetic origin of related UV filter compounds in human lenses, such as 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside, has been investigated, revealing their role in UV filter synthesis (Bova et al., 1999).

Nonlinear Optical Applications

Research on 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ has shown promise in the growth and characterization of novel semi-organometallic nonlinear optical (NLO) crystals. These studies highlight the potential application in NLO devices, with the crystal exhibiting high thermal stability and significant NLO efficiency (Vinoth et al., 2020).

Antioxidant Properties

4-Hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been synthesized and tested for antioxidant activity. These studies are crucial in understanding the potential therapeutic applications of such compounds in oxidative stress-related conditions (Stanchev et al., 2009).

Inhibitors of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, which include derivatives of this compound, have been identified as potent inhibitors of porcine liver glycolic acid oxidase. This finding is significant for understanding the metabolic pathways and potential therapeutic targets for diseases related to glycolic acid metabolism (Williams et al., 1983).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxyphenyl)-4-oxobutanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion from tyrosine to 4-HPPA, a process catalyzed by tyrosine aminotransferase .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it is known to inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo oxidation reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the biosynthesis of scytonemin .

properties

IUPAC Name

4-(4-hydroxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDLXQWEBIYZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285070
Record name 4-(4-hydroxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56872-39-0
Record name 56872-39-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-hydroxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

The methoxy derivative, Compound 3.2 (14.54 g, 70 mmol), was dissolved in iodine free hydriodic acid (150 mL) and refluxed at 140° C. for four hours. After the resulting brown solution was cooled to room temperature, water was added and the mixture was neutralized. The aqueous phase was then washed with ether; the organic layers were combined, decolorized, dried and evaporated. The remaining residue was purified by flash silica chromatography to yield a white solid (11.93 g, 88%). 1 H NMR (CDCl3) δ8.20 (d, 2H), 7.02 (d, 2H), 3.32 (t, 2H), 2.88 (d, 2H).
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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